molecular formula C11H13N3O B1428381 4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile CAS No. 1282759-43-6

4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile

Cat. No.: B1428381
CAS No.: 1282759-43-6
M. Wt: 203.24 g/mol
InChI Key: WUXIKSYGFHCQMM-UHFFFAOYSA-N
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Description

4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile is a chemical compound belonging to the class of alkylpyridines. It has garnered significant interest in scientific research due to its diverse physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with oxolane-based intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyridinecarbonitrile
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile stands out due to its unique combination of an oxolane ring and a pyridine carbonitrile group. This structure imparts distinct physical and chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(oxolan-2-ylmethylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-10-6-9(3-4-13-10)14-8-11-2-1-5-15-11/h3-4,6,11H,1-2,5,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXIKSYGFHCQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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